1,1'-Biphenyl, 3-methoxy-4'-(methylthio)-
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Overview
Description
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is an organic compound with the molecular formula C14H14OS It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group at the 3-position and a methylthio group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Methylthiolation: The methylthio group can be introduced at the 4’-position using a thiolation reaction with methylthiol and a catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- involves its interaction with molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the methylthio group.
1,1’-Biphenyl, 3-methyl-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methylthio-: Similar structure but lacks the methoxy group.
Uniqueness
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
646505-59-1 |
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Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14OS/c1-15-13-5-3-4-12(10-13)11-6-8-14(16-2)9-7-11/h3-10H,1-2H3 |
InChI Key |
NSICTLPNNRZHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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